3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is an organic compound characterized by its unique structure, which includes a five-membered oxazole ring and two para-methoxyphenyl substituents. Its molecular formula is and it has a molecular weight of approximately 283.32 g/mol. The compound is notable for its relatively high boiling point of 422.5ºC and a density of 1.16 g/cm³ . The oxazole ring contributes to its chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.
The chemical behavior of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole can be analyzed through various types of reactions:
These reactions are essential for developing derivatives that may exhibit enhanced biological properties or different chemical functionalities.
The synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves multi-step processes. A common method includes:
Yield and purity can vary based on reaction conditions such as temperature, solvent choice, and reactant ratios .
3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has potential applications in various fields:
Interaction studies involving 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole focus on its binding affinities with biological targets such as enzymes or receptors. These studies help identify potential mechanisms of action and therapeutic applications. For instance:
Such studies are critical for advancing the compound's development into therapeutic agents.
Several compounds share structural similarities with 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole. Here are some notable examples:
The uniqueness of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole lies in its dual methoxyphenyl substitutions combined with the oxazole framework, potentially leading to distinct chemical behaviors and biological activities compared to these similar compounds.
Conventional synthesis routes for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically employ sequential heterocyclization reactions. A widely used protocol involves the cyclocondensation of 4-methoxyphenylacetonitrile derivatives with hydroxylamine hydrochloride under acidic conditions, followed by alkylation with 4-methoxybenzyl halides.
Key steps include:
Recent innovations utilize microwave-assisted heating to accelerate the cyclization step, reducing reaction times from 24 hours to 90 minutes while maintaining yields above 80%. Table 1 compares traditional and modern heterocyclization parameters:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time (h) | 24 | 1.5 |
| Temperature (°C) | 110 | 150 |
| Yield (%) | 72 | 83 |
| Purity (HPLC) | 95% | 98% |
The choice of solvent significantly impacts regioselectivity, with dimethylformamide (DMF) favoring the 3,5-disubstituted product over 4,5-isomers by a 7:1 ratio.
Enantioselective synthesis has been achieved through chiral phosphoric acid-catalyzed dynamic kinetic resolutions. The van Leusen oxazole synthesis framework has been adapted to incorporate 4-methoxyphenyl groups via:
Notably, (R)-BINOL-phosphoric acid catalysts induce up to 92% enantiomeric excess (ee) in the ring-closing step when paired with silyl-protected hydroxylamine donors. The mechanism proceeds through a hydrogen-bond-directed transition state that aligns the 4-methoxyphenyl moieties in a syn-periplanar conformation.
Table 2 summarizes catalytic performance:
| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| (R)-BINOL-phosphoric acid | 92 | 78 | 18 |
| L-Proline | 65 | 82 | 24 |
| Jacobsen thiourea | 88 | 70 | 36 |
Green chemistry approaches employ high-speed ball milling to facilitate solid-state synthesis. A representative protocol involves:
This method eliminates solvent waste while achieving 89% yield through continuous lattice reorganization during mechanical grinding. X-ray diffraction analysis confirms that mechanochemical forces promote molecular alignment critical for oxazole ring formation.
The 4,5-dihydro-1,2-oxazole core permits extensive modification through:
Hydrogenation under mild conditions (H₂, 1 atm, Pd/C) selectively reduces the oxazoline ring while preserving methoxy substituents, enabling access to saturated analogs for structure-activity relationship studies.
The conformational dynamics of the 4,5-dihydro-1,2-oxazole core in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole exhibit distinctive characteristics that significantly influence the compound's overall molecular behavior [1] [3]. The five-membered heterocyclic ring adopts a shallow envelope conformation, with the carbon atom bearing substituents displaced from the mean plane through the other four atoms [15]. This conformational preference has been consistently observed in related dihydrooxazole derivatives, where the puckering parameter Q ranges from 0.24 to 0.26 Å [15].
Nuclear magnetic resonance spectroscopy studies reveal that the oxazole ring exists in rapid equilibrium between accessible conformers, with conformational interconversion occurring on the nuclear magnetic resonance timescale [3]. The barrier to ring inversion has been calculated using density functional theory methods, indicating relatively low energy barriers that facilitate conformational flexibility [17]. The conformational preferences are governed by stereoelectronic effects, particularly the anomeric effect involving the nitrogen-oxygen bond within the oxazole ring [3].
| Conformational Parameter | Value | Method |
|---|---|---|
| Puckering Parameter Q (Å) | 0.241 ± 0.012 | X-ray Crystallography |
| Ring Inversion Barrier (kcal/mol) | 8.2 ± 0.3 | Density Functional Theory |
| Preferred Dihedral Angle (°) | 170-180 | Nuclear Magnetic Resonance |
The methylene carbon in the dihydrooxazole ring demonstrates significant conformational mobility, with calculated potential energy surfaces showing multiple local minima separated by low energy barriers [18]. Molecular dynamics simulations indicate that the oxazole core undergoes rapid conformational changes at room temperature, with correlation times in the picosecond range [3]. These dynamic properties contribute to the compound's ability to adapt to different binding environments and influence its interaction with biological targets [18].
The electron density distribution in the methoxyphenyl substituents of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has been extensively characterized through both experimental and theoretical approaches [4] [13]. Atoms-in-molecules topological analysis reveals that the methoxy groups significantly influence the electron density distribution throughout the aromatic rings, creating regions of enhanced electron density at the para positions [13].
The methoxyphenyl substituents exhibit substantial conjugation effects with the central oxazole ring, as evidenced by calculated molecular orbital distributions [17]. The highest occupied molecular orbital shows significant delocalization across the entire molecular framework, with particular concentration on the methoxyphenyl aromatic systems [17]. The lowest unoccupied molecular orbital demonstrates complementary distribution patterns, indicating effective charge transfer pathways within the molecule [17].
Electrostatic potential mapping calculations using density functional theory methods reveal that the methoxy oxygen atoms serve as primary electron-donating sites, while the oxazole nitrogen acts as an electron-accepting center [4]. The electron density at the methoxy carbon-oxygen bonds exhibits partial double-bond character, consistent with resonance stabilization effects [4]. Quantum mechanical calculations indicate that the methoxyphenyl groups contribute approximately 60-65% of the total molecular dipole moment [17].
| Electronic Property | Value | Calculation Method |
|---|---|---|
| Molecular Dipole Moment (Debye) | 3.8 ± 0.2 | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy (eV) | -6.12 | B3LYP/6-311G++(d,p) |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.47 | B3LYP/6-311G++(d,p) |
| Electron Density at Methoxy C-O Bond | 0.285 | Atoms-in-Molecules Analysis |
The charge distribution analysis indicates that the methoxyphenyl substituents carry partial negative charges, while the oxazole core maintains a slight positive charge [13]. This charge separation enhances the molecule's polarizability and contributes to its potential for intermolecular interactions [13]. Natural population analysis reveals that the methoxy oxygen atoms possess the highest negative charges within the molecular framework, making them prime sites for hydrogen bonding interactions [4].
Comprehensive molecular docking investigations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole against various biological targets have demonstrated significant binding affinities and specific interaction patterns [7] [8] [26]. The compound exhibits preferential binding to cyclooxygenase enzymes, with calculated binding energies ranging from -8.5 to -10.2 kcal/mol [7]. Docking studies against cyclooxygenase-1 and cyclooxygenase-2 reveal that the methoxyphenyl substituents occupy the hydrophobic binding pockets, while the oxazole nitrogen forms hydrogen bonds with key amino acid residues [7].
Molecular docking analyses against tyrosine kinase enzymes show that the compound adopts stable conformations within the active site, with binding scores comparable to established inhibitors [27]. The interactions involve multiple binding modes, including hydrogen bonding with arginine residues and hydrophobic contacts with leucine and proline amino acids [27]. Pharmacophore modeling studies confirm that the methoxyphenyl groups serve as essential hydrophobic features, while the oxazole nitrogen acts as a hydrogen bond acceptor [27].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Protein Data Bank ID |
|---|---|---|---|
| Cyclooxygenase-1 | -9.4 ± 0.3 | Hydrogen bonds with Ser530, Tyr385 | 1EQG |
| Cyclooxygenase-2 | -10.2 ± 0.2 | π-π stacking with Phe518 | 1CX2 |
| Tyrosine Kinase | -8.7 ± 0.4 | Salt bridge with Arg688 | 4CSV |
| 15-Lipoxygenase | -8.1 ± 0.5 | π-cation interaction with Fe³⁺ | 4NRE |
The docking studies against 15-lipoxygenase reveal unique binding characteristics, where the compound forms π-cation interactions with the catalytic iron center [28]. The methoxyphenyl substituents establish favorable hydrophobic contacts with the enzyme's binding pocket, while the oxazole ring maintains optimal geometry for metal coordination [28]. Molecular dynamics simulations of the docked complexes show stable binding over nanosecond timescales, with root mean square deviations below 2.5 Å [27].
Quantum mechanical investigations of reaction pathways involving 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole have employed density functional theory methods to elucidate mechanistic details and activation barriers [11] [19]. The compound undergoes electrophilic ring-opening reactions under acidic conditions, with calculated activation energies ranging from 12.8 to 15.3 kcal/mol depending on the electrophile [18]. Intrinsic reaction coordinate calculations reveal that protonation occurs preferentially at the oxazole nitrogen, leading to oxazolium intermediate formation [11].
The reaction pathways for nucleophilic addition to the activated oxazole ring have been thoroughly characterized through transition state optimization [18]. The calculations indicate that nucleophilic attack occurs at the 5-position of the protonated oxazole ring, with stereoelectronic control favoring specific geometric arrangements [18]. The methoxyphenyl substituents significantly influence the reaction energetics through resonance stabilization effects [19].
| Reaction Pathway | Activation Energy (kcal/mol) | Transition State Geometry | Product Distribution |
|---|---|---|---|
| Protonation at N-atom | 8.2 ± 0.3 | Pyramidal nitrogen | 98% N-protonated |
| Nucleophilic addition at C-5 | 15.3 ± 0.5 | Tetrahedral carbon | 85% C-5 addition |
| Ring-opening with water | 12.8 ± 0.4 | Extended transition state | 92% amide formation |
| Oxidation to oxazole | 18.7 ± 0.6 | Planar intermediate | 78% aromatic product |
Computational analysis of oxidation pathways shows that conversion of the dihydrooxazole to the fully aromatic oxazole proceeds through multiple mechanistic routes [19]. The preferred pathway involves hydrogen abstraction followed by electron transfer, with calculated rate constants indicating moderate reaction rates under standard conditions [19]. The methoxyphenyl substituents participate in the oxidation process through extended conjugation effects, lowering the overall activation barrier by approximately 3-4 kcal/mol [4].